ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate and related compounds involves complex organic reactions, including cyclization of precursor molecules and etherification processes. For example, Bojinov and Grabchev synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, indicating the versatility of quinoline derivatives synthesis for applications in liquid crystal displays (Bojinov & Grabchev, 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their planar quinoline ring system and various substituents that influence their chemical properties and applications. For instance, the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate showcases the introduction of functional groups that can significantly impact the molecule's orientation and reactivity (Li, 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions, which are crucial for their synthesis and modification. The work by Gao et al. describes the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, demonstrating the chemical versatility of these compounds (Gao et al., 2011).
Physical Properties Analysis
The physical properties of ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. These properties are critical for their application in various fields, including organic electronics and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of quinoline derivatives in synthesis and industrial applications. For instance, the anticoccidial activities of ethyl 6-arylmethoxy-7-methyl-4-hydroxy-3-quinolinecarboxylates synthesized through reactions including nitrification and catalytic hydrogenation highlight their potential in medicinal chemistry (Wan Yu-liang, 2012).
Scientific Research Applications
Antituberculosis Activity
Ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate derivatives have been studied for their potential antituberculosis activity. For instance, a study synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives, noting that the substituents in the carboxylate group significantly influenced antituberculosis activity. Compounds with ethyl and benzyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide derivatives exhibited good antitubercular activity, including activity in macrophages, and were effective against drug-resistant strains of M. tuberculosis H(37)Rv (Jaso, Zarranz, Aldana, & Monge, 2005).
Optical Applications
This compound has also been investigated for optical applications. In a study, a novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and used in thin films. These films showed potential for use in organic photodiodes due to their remarkable optical behavior (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Anticoccidial Activity
Another area of research for this chemical is in the field of veterinary medicine, specifically for its anticoccidial activities. A study synthesized ethyl 6-benzyloxy-7-methyl-4-hydroxy-3-quinolinecarboxylate and found it effective against Eimeria in chicken's diet, indicating its potential use as an anticoccidial agent (Wan Yu-liang, 2012).
Liquid Crystal Display Dyes
Compounds related to ethyl 6-(benzyloxy)-2-methyl-3-quinolinecarboxylate have been synthesized for use as dyes in liquid crystal displays. A study synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which showed good orientation parameter in nematic liquid crystal, indicating their potential application in liquid crystal displays (Bojinov & Grabchev, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended applications. If it shows promising biological activity, it could be further investigated as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .
properties
IUPAC Name |
ethyl 2-methyl-6-phenylmethoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-23-20(22)18-12-16-11-17(9-10-19(16)21-14(18)2)24-13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGPBGXLVWIEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 6-(benzyloxy)-2-methylquinoline-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.